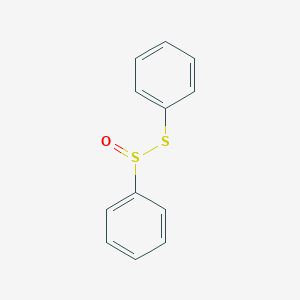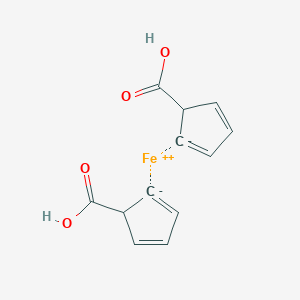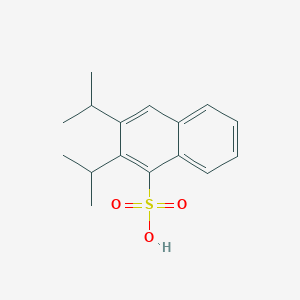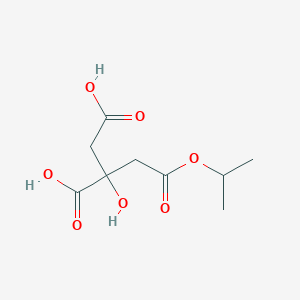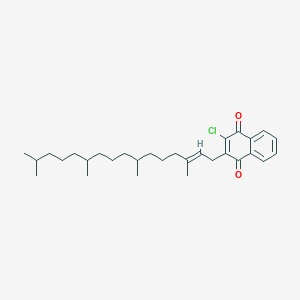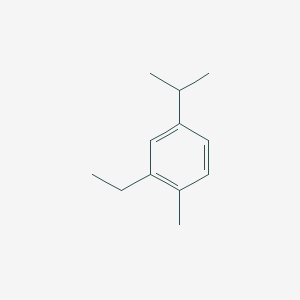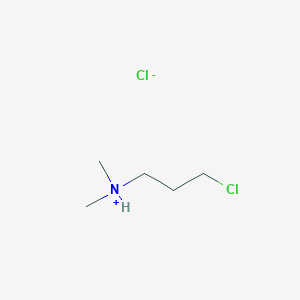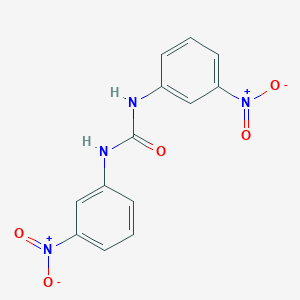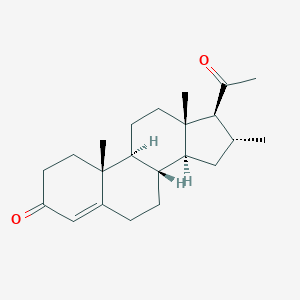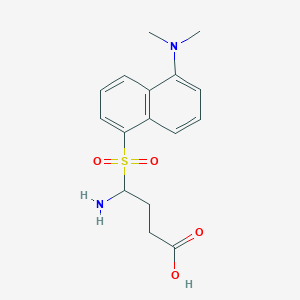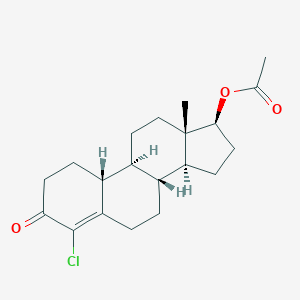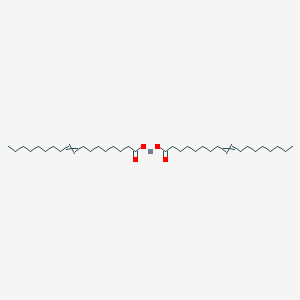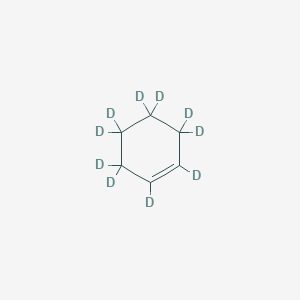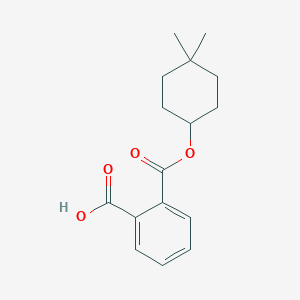
1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester typically involves the esterification of phthalic anhydride with dimethylcyclohexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction mixture is continuously removed to maintain optimal reaction conditions. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Phthalic acid and dimethylcyclohexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester involves its interaction with cellular components. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and reducing brittleness. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester
- 1,2-Benzenedicarboxylic acid, butyl 2-ethylhexyl ester
Uniqueness
1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its use as a plasticizer is particularly notable for its ability to enhance the flexibility and durability of polymer products .
Propriétés
Numéro CAS |
1322-94-7 |
|---|---|
Formule moléculaire |
C16H19O4- |
Poids moléculaire |
275.32 g/mol |
Nom IUPAC |
2-(4,4-dimethylcyclohexyl)oxycarbonylbenzoate |
InChI |
InChI=1S/C16H20O4/c1-16(2)9-7-11(8-10-16)20-15(19)13-6-4-3-5-12(13)14(17)18/h3-6,11H,7-10H2,1-2H3,(H,17,18)/p-1 |
Clé InChI |
GPIZVEQCOQOIPD-UHFFFAOYSA-M |
SMILES |
CC1(CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O)C |
SMILES canonique |
CC1(CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)[O-])C |
Key on ui other cas no. |
1322-94-7 |
Pictogrammes |
Irritant |
Synonymes |
(dimethylcyclohexyl) hydrogen phthalate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


